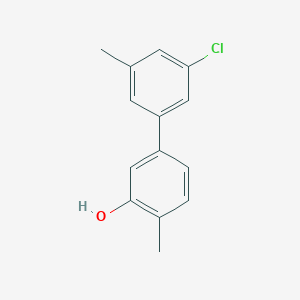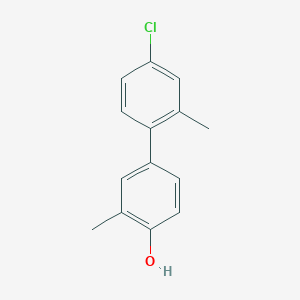
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-methylphenol, 95% (also known as 5-Methyl-2-chlorophenol) is a phenolic compound with a broad range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless solid with a melting point of 152-154°C and a boiling point of 247-248°C. It is soluble in water, alcohol, and ether and is used as an intermediate in the synthesis of organic compounds and as an antiseptic. 5-Methyl-2-chlorophenol has been studied extensively in recent years due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
5-Methyl-2-chlorophenol has been studied extensively for its potential applications in drug discovery and development. It has been used as a starting material for the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and antifungal agents. It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes. Furthermore, 5-Methyl-2-chlorophenol has been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-chlorophenol is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-chlorophenol are not fully understood. However, it has been shown to have anti-inflammatory and anticonvulsant activities in animal models. It has also been shown to have antifungal activity in vitro. Furthermore, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-2-chlorophenol in laboratory experiments include its low cost, availability, and ease of synthesis. Furthermore, it is relatively stable and has a low toxicity profile. The main limitation of using 5-Methyl-2-chlorophenol in laboratory experiments is its lack of specificity, as it can inhibit multiple enzymes and thus may produce undesired effects.
Orientations Futures
The potential applications of 5-Methyl-2-chlorophenol are numerous and include the development of new drugs, the synthesis of inhibitors of enzymes involved in the regulation of memory and cognitive processes, and the development of antifungal agents. Furthermore, it could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-Methyl-2-chlorophenol could lead to new insights into its mechanism of action. Finally, further research into the advantages and limitations of using 5-Methyl-2-chlorophenol in laboratory experiments could lead to more efficient and effective methods of synthesis.
Méthodes De Synthèse
5-Methyl-2-chlorophenol can be synthesized from 4-methyl phenol and thionyl chloride. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction yields the desired product in high yields and is relatively simple to perform. The reaction conditions are typically conducted at room temperature in an inert atmosphere.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-11(7-13(9)15)12-6-4-10(2)14(16)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKIIZUALFPMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683857 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-46-2 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














